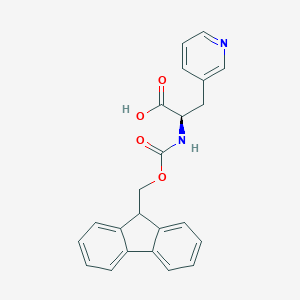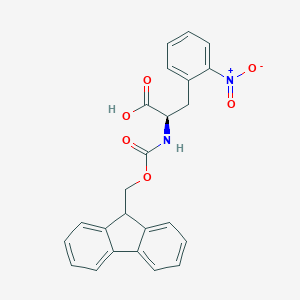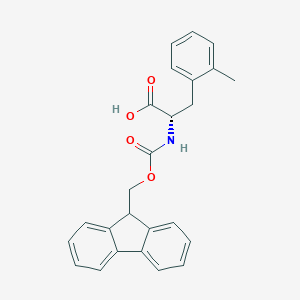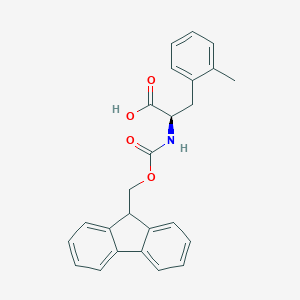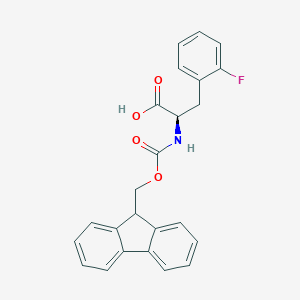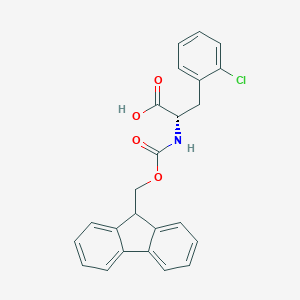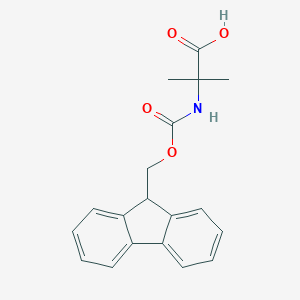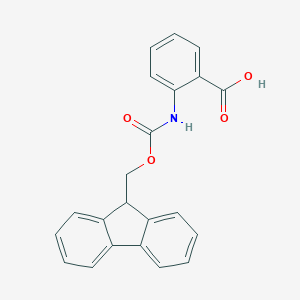
Fmoc-(Dmb)Gly-OH
Übersicht
Beschreibung
“Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH” is a chemical compound with the molecular formula C26H25NO6 . It is also known by the synonym "Fmoc-DmbGly-OH" . The compound appears as a white powder .
Physical And Chemical Properties Analysis
“Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH” is a white powder . It has a melting point range of 107-125 °C to 122-125 °C . The compound should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Verbesserung der Peptidsynthese
Fmoc-(Dmb)Gly-OH: wird verwendet, um die Syntheseffizienz von glycinhaltigen Peptiden in der Fmoc-Festphasenpeptidsynthese (SPPS) zu verbessern. Es verhindert die Aggregation während der Kettenassemblierung, was zu schnelleren und vorhersehbareren Acylierungs- und Deprotektionsschritten führt .
Verhinderung der Aspartimidbildung
Die Verbindung ist wirksam bei der Verhinderung der Aspartimidbildung, wenn sie verwendet wird, um einen Gly-Rest unmittelbar vor einem Asp-Rest einzuführen. Dies ist entscheidend für die Aufrechterhaltung der Integrität der Peptidsequenz während der Synthese .
Erleichterung der Peptidcyclisierung
This compound: kann die Cyclisierung von glycinhaltigen Peptiden fördern, was ein wichtiger Prozess bei der Bildung stabiler Peptidstrukturen ist .
Synthese hydrophober Transmembransequenzen
Es wurde als Modellverbindung verwendet, um die Synthese und Reinigung hydrophober Transmembransequenzen zu untersuchen, die aufgrund ihrer Natur eine Herausforderung darstellen .
Nucleolin-verwandte Peptidsynthese
Dieses Derivat erwies sich als essentiell für die Synthese von Peptiden, die mit Nucleolin verwandt sind, einem nucleolaren Phosphoprotein, das an der Synthese und Reifung von Ribosomen beteiligt ist .
Anwendungen von Glycin-Dipeptid-Derivaten
Fmoc-Aaa-(Dmb)Gly-OH: Dipeptide, zu denen auch This compound gehört, bieten ähnliche Vorteile wie Pseudoprolin-Dipeptide für Peptidsequenzen, die Gly enthalten. Sie sind einfach zu verwenden und können mit Standardkopplungsmethoden eingeführt werden .
Steigerung der Syntheseffizienz
Die Verwendung von This compound führt zu einer Steigerung der Syntheseffizienz bei der Produktion komplexer Peptide, was für die großtechnische Synthese und kommerzielle Anwendungen von Vorteil ist .
Forschung und Entwicklung in der pharmazeutischen Chemie
This compound: spielt eine Rolle in der Forschung und Entwicklung neuer pharmazeutischer Verbindungen, insbesondere in der Gestaltung und Synthese neuartiger peptid-basierter Therapeutika .
Wirkmechanismus
Fmoc-(Dmb)Gly-OH, also known as Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH or Fmoc-N-(2,4-dimethoxybenzyl)glycine, is a compound used in peptide synthesis. It has a unique mechanism of action that allows it to enhance the synthetic efficiency of glycine-containing peptides .
Target of Action
The primary target of this compound is the peptide chain during the process of solid-phase peptide synthesis (SPPS). It interacts with the peptide chain to prevent aggregation and aspartimide formation .
Mode of Action
This compound works by introducing the Dmb group at appropriate positions in the peptide chain. This prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. By preventing aggregation and aspartimide formation, it enhances the synthetic efficiency of the peptide chain assembly process .
Result of Action
The result of this compound’s action is the enhanced efficiency of peptide synthesis. It leads to faster and more predictable reactions, improved reaction rates, and higher yields of the final peptide product .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy. It is typically stored at temperatures between -10 to -25°C .
Eigenschaften
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-18-12-11-17(24(13-18)32-2)14-27(15-25(28)29)26(30)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDQSTVPYKMCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444217 | |
| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166881-42-1 | |
| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



